![molecular formula C26H26N4O6 B2419941 N-(2-furylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide CAS No. 899932-59-3](/img/no-structure.png)

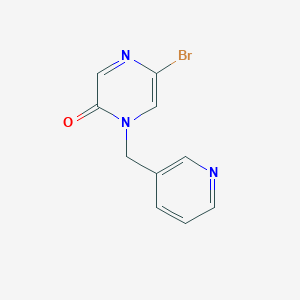

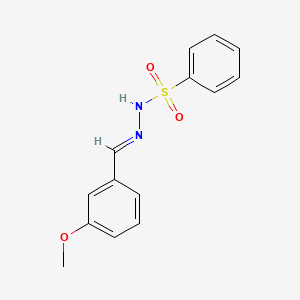

N-(2-furylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Physical And Chemical Properties Analysis

This compound is a white crystalline solid that is soluble in water and alcohols. The molecular weight of this compound is 490.516.Aplicaciones Científicas De Investigación

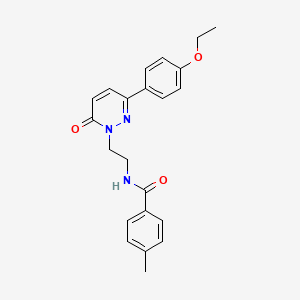

Antioxidant and Anticancer Activity

Novel derivatives related to the chemical structure of interest have demonstrated significant antioxidant and anticancer activities. These compounds have shown higher antioxidant activity compared to well-known antioxidants like ascorbic acid and have exhibited cytotoxic effects against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, indicating potential for therapeutic applications in cancer treatment (Tumosienė et al., 2020).

Diuretic and Antihypertensive Agents

Research into quinazoline derivatives has led to the discovery of compounds with significant diuretic and antihypertensive activities. These findings suggest the compound's potential use in treating conditions related to blood pressure and fluid retention (Rahman et al., 2014).

Safety and Hazards

Propiedades

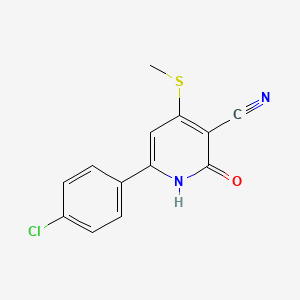

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-furylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide involves the condensation of 2-[(3-methoxyphenyl)amino]-2-oxoethylamine with 2-furylacetaldehyde, followed by cyclization with 3,4-diaminobutanoic acid and subsequent acylation with 2,4-dioxo-1,4-dihydroquinazoline-3-carboxylic acid.", "Starting Materials": [ "2-[(3-methoxyphenyl)amino]-2-oxoethylamine", "2-furylacetaldehyde", "3,4-diaminobutanoic acid", "2,4-dioxo-1,4-dihydroquinazoline-3-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Dimethylformamide (DMF)", "Methanol", "Diethyl ether", "Ethyl acetate", "Acetic acid", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Synthesis of N-(2-furylmethyl)-2-[(3-methoxyphenyl)amino]-2-oxoethylamine by condensation of 2-[(3-methoxyphenyl)amino]-2-oxoethylamine with 2-furylacetaldehyde in DMF using DCC and NHS as coupling agents.", "Step 2: Cyclization of N-(2-furylmethyl)-2-[(3-methoxyphenyl)amino]-2-oxoethylamine with 3,4-diaminobutanoic acid in methanol to form N-(2-furylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide.", "Step 3: Acylation of N-(2-furylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide with 2,4-dioxo-1,4-dihydroquinazoline-3-carboxylic acid in DMF using DCC and NHS as coupling agents.", "Step 4: Purification of the final product by recrystallization from ethyl acetate and acetic acid, followed by washing with diethyl ether and drying under vacuum.", "Step 5: Characterization of the final product by various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |

Número CAS |

899932-59-3 |

Nombre del producto |

N-(2-furylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide |

Fórmula molecular |

C26H26N4O6 |

Peso molecular |

490.516 |

Nombre IUPAC |

N-(furan-2-ylmethyl)-4-[1-[2-(3-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide |

InChI |

InChI=1S/C26H26N4O6/c1-35-19-8-4-7-18(15-19)28-24(32)17-30-22-11-3-2-10-21(22)25(33)29(26(30)34)13-5-12-23(31)27-16-20-9-6-14-36-20/h2-4,6-11,14-15H,5,12-13,16-17H2,1H3,(H,27,31)(H,28,32) |

Clave InChI |

VKHVCDMOXQOSBF-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC=CO4 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl N-(3-chlorophenyl)carbamate](/img/structure/B2419859.png)

![N-[1-(4-bromophenyl)cyclopropyl]-2,6-dichloropyridine-3-sulfonamide](/img/structure/B2419865.png)

![N-[(2-Chlorophenyl)-cyanomethyl]-2-(oxan-4-yl)propanamide](/img/structure/B2419868.png)

![2-[(5-{[(4-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B2419871.png)

![(E)-[1-(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfonyl]ethylidene](methoxy)amine](/img/structure/B2419872.png)

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide](/img/structure/B2419876.png)

![7-methyl-2-((methylamino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B2419879.png)